molecular formula C174H261N51O52S6 B612390 BeKm-1

BeKm-1

Cat. No.: B612390
M. Wt: 4092 g/mol
InChI Key: OQEMUGXECXBKDP-UHFFFAOYSA-N
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Description

The compound L-Phenylalanine, L-arginyl-L-prolyl-L-threonyl-L-α-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-α-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is a complex polypeptide containing L-phenylalanine as its N-terminal residue, followed by a sequence of 24 amino acids. L-Phenylalanine itself is a well-studied aromatic amino acid with diverse industrial and biological applications, serving as a precursor for sweeteners (e.g., aspartame) , pharmaceuticals , and aromatic volatiles . Microbial production of L-phenylalanine via Escherichia coli or Pseudomonas putida is favored due to cost-effectiveness and environmental sustainability compared to chemical synthesis .

Properties

IUPAC Name

4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMUGXECXBKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C174H261N51O52S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4092 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

Chemical Reactions Analysis

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl undergoes several types of chemical reactions, including:

Scientific Research Applications

Biochemical Applications

Neurotransmitter Precursor
L-Phenylalanine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its derivatives can enhance neurotransmitter levels, potentially aiding in the treatment of mood disorders and cognitive function enhancement.

Drought Tolerance in Plants
Research has shown that foliar application of L-phenylalanine can improve drought tolerance in plants like Moringa oleifera. A study indicated that treating these plants with L-phenylalanine significantly increased growth, photosynthetic pigments, and essential amino acid content under drought stress conditions .

Pharmaceutical Applications

Pain Management
L-Phenylalanine has been studied for its potential analgesic effects. Research suggests that it may play a role in modulating pain perception, which could lead to new pain management therapies.

Synthesis of Pharmaceuticals
The compound is also utilized in the synthesis of various pharmaceutical agents. For instance, phenylalanine ammonia lyases (PALs) have been employed to synthesize derivatives of phenylalanine from cinnamic acids, showcasing its utility in drug development processes .

Nutritional Applications

Dietary Supplementation
L-Phenylalanine is often included in dietary supplements aimed at enhancing mood and cognitive function. It is particularly beneficial for individuals with phenylketonuria (PKU), as it provides an alternative source of essential amino acids.

Animal Feed
In animal nutrition, L-phenylalanine is added to feed formulations to promote growth and improve feed efficiency. Its role as an essential amino acid makes it vital for livestock health and productivity.

Industrial Applications

Food Industry
L-Phenylalanine is used as a flavor enhancer in the food industry. Its derivatives are also employed in the production of sweeteners like aspartame, which is widely used in low-calorie food products.

Biotechnology
In biotechnology, L-phenylalanine derivatives are explored for their potential in enzyme catalysis and biocatalysis applications. These enzymes can facilitate various biochemical reactions efficiently under mild conditions.

Case Studies and Research Findings

StudyApplicationFindings
Abdalla et al., 2022Plant GrowthFoliar treatment with L-phenylalanine improved drought tolerance and growth parameters in Moringa oleifera .
Recent Synthesis ResearchPharmaceutical DevelopmentUtilization of PALs for synthesizing phenylalanine derivatives from cinnamic acids demonstrated high conversion rates .
Nutritional StudiesDietary SupplementationL-phenylalanine supplementation showed positive effects on mood enhancement and cognitive performance .

Comparison with Similar Compounds

L-Phenylalanine vs. L-Tyrosine and L-Tryptophan
Feature L-Phenylalanine L-Tyrosine L-Tryptophan
Structure Benzene ring side chain Benzene ring with hydroxyl (-OH) group Indole ring side chain
Biosynthesis Shikimate pathway; feedback-regulated by AroG in E. coli Derived from L-phenylalanine via phenylalanine hydroxylase Shikimate pathway with anthranilate synthase regulation
Applications Precursor for aspartame, antibiotics, and 2-phenylethanol Precursor for dopamine, melanin, and thyroid hormones Precursor for serotonin, niacin, and auxins
Metabolic Pathways Degraded to phenylpyruvate; produces benzaldehyde, phenethyl alcohol Involved in phenylpropanoid pathways via PAL enzyme Converted to tryptophol and kynurenine in microbes

Key Findings :

  • L-Tyrosine shares structural similarity with L-phenylalanine but includes a hydroxyl group, enabling distinct roles in neurotransmitter synthesis .
  • L-Tryptophan’s indole ring facilitates unique metabolic products like serotonin, differentiating its biological impact .
L-Phenylalanine vs. DL-Phenylalanine
Feature L-Phenylalanine DL-Phenylalanine
Stereochemistry L-enantiomer (naturally occurring) Racemic mixture (D- and L-enantiomers)
Bioactivity Incorporated into proteins; precursor for bioactive molecules D-enantiomer may inhibit enzymatic processes; less biologically active
Therapeutic Use Used in PKU management and antidepressant synthesis Limited therapeutic relevance due to reduced efficacy

Key Findings :

  • DL-Phenylalanine’s racemic form reduces its efficacy in metabolic pathways compared to the pure L-enantiomer .
L-Phenylalanine-Derived Compounds
Compound Structure/Modification Applications/Biological Activity Reference
Aspartame L-Phe-L-Asp methyl ester Low-calorie sweetener in food and beverages
L-Phe Methyl Ester Methylated carboxyl group Reduces serum cholesterol (39%) and triglycerides
2-Phenylethanol Alcohol derivative Fragrance compound; produced via microbial fermentation
Cinnamic Acid Deamination product via PAL enzyme Precursor for lignin, flavonoids, and antioxidants

Key Findings :

  • Aspartame’s commercial demand drives optimized L-phenylalanine production in E. coli .
Microbial Production Efficiency
Organism Substrate L-Phe Yield (g/L) Key Engineering Strategy Reference
E. coli Glucose 50.2 AroG feedback inhibition resistance (Q151 mutants)
E. coli Benzaldehyde 34.8 Shortened pathway via benzaldehyde assimilation
Pseudomonas putida Aromatic alcohols 28.5 Native tolerance to aromatic compounds

Key Findings :

  • Substrate engineering (e.g., using benzaldehyde) simplifies L-phenylalanine biosynthesis and improves yield .

Biological Activity

L-Phenylalanine is an essential amino acid that plays a critical role in various biological processes. This article explores the biological activity of L-phenylalanine, particularly in the context of its structural derivatives and related peptides, focusing on their physiological roles, therapeutic potentials, and mechanisms of action.

Overview of L-Phenylalanine

L-Phenylalanine is a precursor to several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. It is involved in protein synthesis and is crucial for the production of melanin. The compound's biological activity is influenced by its conversion into tyrosine through the enzyme phenylalanine hydroxylase, which is dependent on tetrahydrobiopterin (BH4) as a cofactor.

  • Vascular Function Restoration :
    L-Phenylalanine has been shown to enhance vascular function by activating the GCH1-GFRP protein complex, which is vital for the biosynthesis of BH4. This activation leads to increased nitric oxide (NO) production, reduced oxidative stress, and improved endothelial function in hypertensive models. Studies indicate that oral supplementation with L-phenylalanine can restore vascular health by elevating BH4 levels and enhancing NO bioavailability in spontaneously hypertensive rats .
  • Metabolic Regulation in Immune Cells :
    Recent research identifies L-phenylalanine as a metabolic checkpoint for Th2 cells, which are involved in allergic responses. Increased levels of intracellular L-phenylalanine have been linked to enhanced glycolysis while inhibiting oxidative phosphorylation (OXPHOS). This metabolic shift affects the proliferation and differentiation of Th2 cells, suggesting potential implications for allergy treatment .
  • Self-Assembly and Amyloid Formation :
    L-Phenylalanine can self-assemble into amyloid fibrils under specific conditions. This property has been associated with neurotoxic effects in conditions like phenylketonuria (PKU). The self-assembly mechanism is primarily driven by hydrophobic interactions, which can lead to pathological states when aggregation occurs .

Biological Activity Profile

The biological activities of L-phenylalanine and its derivatives can be summarized as follows:

Activity Description
Vasodilation Enhances NO production through BH4 synthesis; improves vascular function in hypertensive models .
Immune Modulation Regulates energy metabolism in Th2 cells; impacts allergic responses .
Neurotransmitter Precursor Involved in the synthesis of dopamine and other catecholamines .
Amyloid Formation Can self-assemble into fibrils; linked to neurotoxicity in PKU .

Case Study 1: Restoration of Vascular Function

A study demonstrated that administering L-phenylalanine to spontaneously hypertensive rats resulted in significant improvements in vascular function. The mechanism was attributed to the activation of the GCH1-GFRP complex, leading to increased BH4 levels and enhanced NO production. This suggests that L-phenylalanine could be a viable therapeutic agent for managing hypertension .

Case Study 2: Immune Cell Metabolism

In a study examining T-helper cell metabolism, researchers found that elevated levels of intracellular L-phenylalanine could inhibit Th2 cell proliferation through an IL4I1-dependent mechanism. This finding highlights the potential for targeting amino acid metabolism in treating allergic conditions by modulating immune responses .

Future Directions

Research into the biological activity of L-phenylalanine and its peptides continues to expand, particularly regarding their therapeutic potentials. Future studies may focus on:

  • Therapeutic Applications : Exploring the use of L-phenylalanine as a dietary supplement or drug candidate for cardiovascular diseases and allergic disorders.
  • Mechanistic Insights : Investigating the detailed biochemical pathways influenced by L-phenylalanine metabolism.
  • Peptide Development : Identifying bioactive peptides derived from L-phenylalanine that may exhibit specific therapeutic effects.

Q & A

Q. What methodologies are recommended for synthesizing long, multi-cysteine peptides like this compound?

Solid-phase peptide synthesis (SPPS) is the gold standard. Key steps include:

  • Using orthogonal protecting groups (e.g., Fmoc for amines, Trt for cysteine thiols) to prevent undesired disulfide bond formation during synthesis .
  • Cleavage from the resin with trifluoroacetic acid (TFA) and scavengers to preserve labile side chains .
  • Post-synthesis oxidative folding under controlled redox conditions (e.g., glutathione buffers) to stabilize disulfide bridges .

Q. How can researchers validate the purity and molecular weight of this peptide?

  • Reverse-phase HPLC with UV detection (220 nm for peptide bonds) assesses purity. Gradient elution with acetonitrile/water (+0.1% TFA) resolves impurities .
  • Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. Isotopic resolution is critical for peptides >5 kDa; use high-resolution instruments (e.g., Orbitrap) .

Q. What experimental designs are optimal for studying peptide stability in physiological conditions?

  • Simulate physiological pH (7.4), temperature (37°C), and protease-rich environments (e.g., serum or trypsin/chymotrypsin solutions) .
  • Monitor degradation via LC-MS over 24–72 hours. Include controls with protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. chemical breakdown .

Q. Which techniques are suitable for analyzing secondary structure formation?

  • Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helices, β-sheets, and random coils .
  • Nuclear magnetic resonance (NMR) with isotopic labeling (e.g., ¹³C/¹⁵N) resolves tertiary interactions in small peptides (<10 kDa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Standardize assay conditions:
  • Use equimolar amino acid controls (e.g., ’s reference solutions) to normalize batch effects .
  • Validate cell-based assays with genetic knockouts (e.g., CRISPR for receptor targets) to confirm peptide specificity .
    • Apply meta-analysis frameworks to reconcile heterogeneous data (e.g., variability in supplementation duration or model systems) .

Q. What strategies optimize disulfide bond fidelity during synthesis?

  • Stepwise oxidation : Use dimethyl sulfoxide (DMSO) or air oxidation at pH 8.0 to form native pairings .
  • Disulfide mapping : Combine enzymatic digestion (trypsin) with LC-MS/MS to identify non-native bonds. Reductive alkylation (iodoacetamide) confirms free thiols .

Q. How can isotopic labeling improve structural and metabolic studies?

  • Incorporate ¹³C/¹⁵N-labeled amino acids during SPPS for NMR or tracking metabolic fate .
  • For in vivo studies, use stable isotopes (e.g., deuterated phenylalanine) to trace peptide uptake and catabolism in model organisms .

Q. What computational tools predict peptide-protein interactions for this compound?

  • Molecular docking (AutoDock Vina, HADDOCK) models binding to targets like glutamate receptors (relevant to excitotoxicity pathways) .
  • Molecular dynamics (MD) simulations (GROMACS) assess conformational stability under simulated physiological conditions (e.g., lipid bilayer proximity) .

Q. How to address low coupling efficiency in SPPS for arginine-rich sequences?

  • Use double coupling protocols with HATU/HOAt activation to overcome steric hindrance .
  • Monitor real-time with ninhydrin tests or FTIR to detect incomplete reactions .

Q. What methods validate peptide bioactivity in neurodegenerative models?

  • Calcium imaging in primary neurons detects excitotoxicity modulation (e.g., glutamate receptor antagonism) .
  • Mitochondrial respiration assays (Seahorse) evaluate neuroprotection against oxidative stress .

Methodological Considerations Table

ChallengeRecommended TechniqueKey References
Disulfide bond formationOxidative folding with glutathione buffers
Purity validationHPLC + ESI-MS (high-resolution)
Structural analysisCD spectroscopy and ¹³C-labeled NMR
Bioactivity contradictionsMeta-analysis of standardized assay conditions
Isotopic labelingSPPS with ¹³C/¹⁵N-amino acids

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.